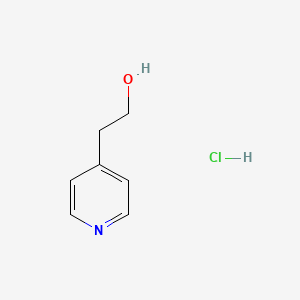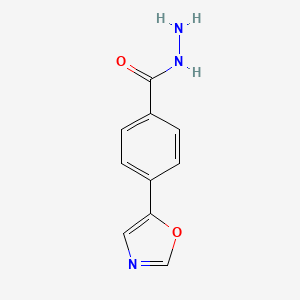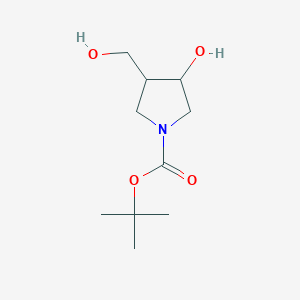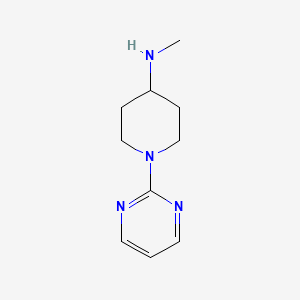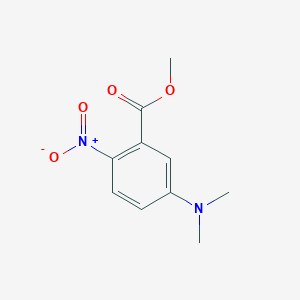
2-Chloro-3-(6-chlorohexanoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.14 g/mol . It is characterized by the presence of a pyridine ring substituted with a chloro group and a 6-chlorohexanoyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-(6-chlorohexanoyl)pyridine typically involves the reaction of 2-chloropyridine with 6-chlorohexanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-Chloro-3-(6-chlorohexanoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl group in the 6-chlorohexanoyl moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(6-chlorohexanoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(6-chlorohexanoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloro and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(6-chlorohexanoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-3-(6-chlorohexanoyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
2-Chloro-3-(6-chlorohexanoyl)thiophene: Contains a thiophene ring, offering different electronic properties.
2-Chloro-3-(6-chlorohexanoyl)furan: Features a furan ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its pyridine ring, which imparts specific electronic and steric properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNGQAOWCFSCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641810 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-37-5 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



